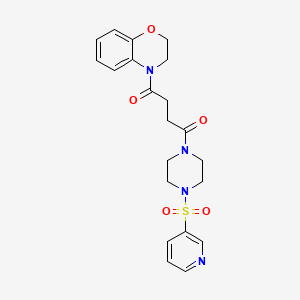![molecular formula C22H31N3O3 B7552421 N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7552421.png)
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has been shown to exhibit anti-tumor activity in pre-clinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide binds to the DNA-binding cleft of Pol I and stabilizes the interaction between Pol I and DNA, leading to the formation of a stable, inactive complex. This prevents the initiation of transcription and ultimately leads to the downregulation of rRNA synthesis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other effects on cellular processes. It has been reported to induce autophagy, a process by which cells degrade and recycle their own components, and to inhibit DNA repair, which can lead to increased sensitivity to DNA-damaging agents.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide is its selectivity for Pol I transcription, which reduces the potential for off-target effects. However, its mechanism of action is complex and may involve multiple pathways, which can make it difficult to interpret experimental results. Additionally, this compound is a relatively new compound and its long-term safety and efficacy have not yet been fully established.
Future Directions
Future research on N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide will likely focus on its potential as a therapeutic agent for various types of cancer, as well as its effects on other cellular processes. Some possible directions for future research include:
- Investigating the use of this compound in combination with other anti-cancer agents to enhance its efficacy and reduce potential resistance.
- Studying the effects of this compound on normal cells and tissues to better understand its potential side effects.
- Investigating the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells.
- Developing new formulations or delivery methods for this compound to improve its pharmacokinetics and reduce potential toxicity.
Synthesis Methods
The synthesis of N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide involves several steps, including the reaction of 2-methylbenzoyl chloride with 1,4-dioxane to form 2-methylbenzoyl-1,4-dioxane, which is then reacted with piperidine to form 2-methylbenzoyl-4-piperidinone. This compound is further reacted with cyclohexanecarbonyl chloride to form this compound.
Scientific Research Applications
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit Pol I transcription, which is overactive in many types of cancer cells. This leads to the downregulation of ribosomal RNA (rRNA) synthesis, which in turn induces nucleolar stress and activates the p53 pathway, resulting in cell cycle arrest and apoptosis.
Properties
IUPAC Name |
N-[2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-16-7-5-6-10-19(16)22(28)23-15-20(26)25-13-11-18(12-14-25)24-21(27)17-8-3-2-4-9-17/h5-7,10,17-18H,2-4,8-9,11-15H2,1H3,(H,23,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJSJCCNKXHMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N2CCC(CC2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-methyl-6-[(2-pyrazol-1-ylpyridin-3-yl)methylcarbamoyl]phenyl]pyridine-4-carboxamide](/img/structure/B7552343.png)
![N-(5-chloropyridin-2-yl)-1-[4-cyano-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7552349.png)
![1-(3,5-difluorophenyl)-5-oxo-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B7552355.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7552359.png)
![2-[[2-(3,4-Dichlorophenyl)propan-2-ylamino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7552365.png)
![N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-1-phenylpyrazole-4-sulfonamide](/img/structure/B7552380.png)
![1-[(3-fluorophenyl)methyl]-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B7552382.png)
![[2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]furan-3-yl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7552391.png)
![2-[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]-5,6-diethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7552398.png)
![2-(1-adamantyl)-N-[2-oxo-2-[[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino]ethyl]acetamide](/img/structure/B7552403.png)
![[1-[4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7552405.png)
![7,7-dimethyl-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B7552426.png)

![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7552441.png)
